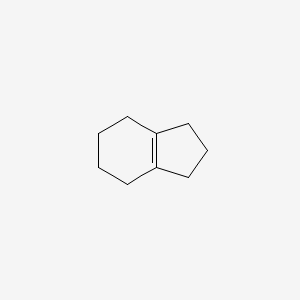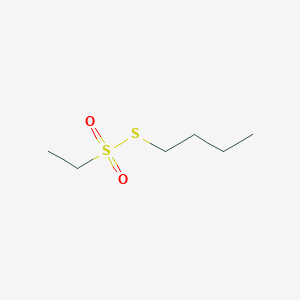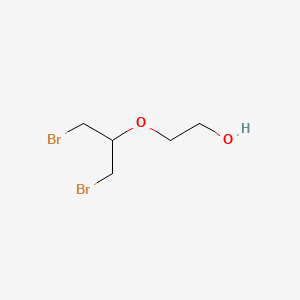
2-(1,3-Dibromopropan-2-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dibromopropan-2-yloxy)ethanol is an organic compound with the molecular formula C5H10Br2O2 It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol typically involves the reaction of 1,3-dibromopropane with ethylene glycol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:
BrCH2CHBrCH2OH+HOCH2CH2OH→BrCH2CHBrCH2OCH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dibromopropan-2-yloxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or other substituted products.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-(1,3-Dibromopropan-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dibromopropan-2-yloxy)ethanol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic reactions. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromopropane: A precursor in the synthesis of 2-(1,3-Dibromopropan-2-yloxy)ethanol.
Ethylene Glycol: Another precursor used in the synthesis.
2-Bromoethanol: A related brominated alcohol with similar reactivity.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5426-36-8 |
|---|---|
Formule moléculaire |
C5H10Br2O2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
2-(1,3-dibromopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H10Br2O2/c6-3-5(4-7)9-2-1-8/h5,8H,1-4H2 |
Clé InChI |
OFSMCGQQTGRVGN-UHFFFAOYSA-N |
SMILES canonique |
C(COC(CBr)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



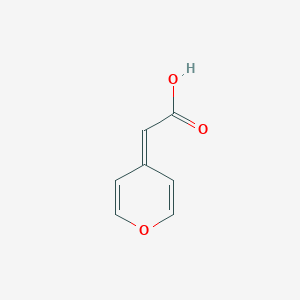
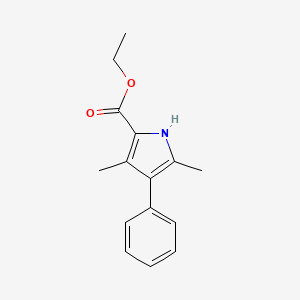
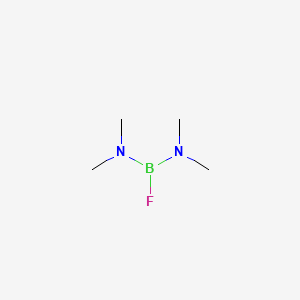

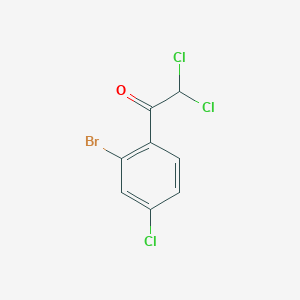
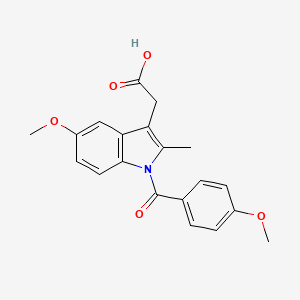
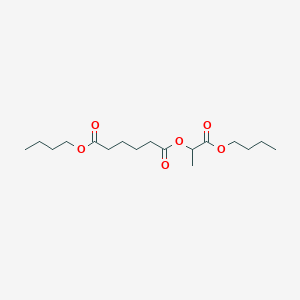
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

